Veratrylguanidine methane sulfonate

Description

EMS is a alkylating agent widely used in mutagenesis studies to induce genetic variability in plants. It generates random point mutations by transferring ethyl groups to DNA bases, primarily causing G/C to A/T transitions . In the cited studies, EMS (0.6% v/v) was applied to pepper seeds (Capsicum annuum cv. B12) to generate M1 (first-generation) and M2 (second-generation) mutants. Key findings include:

Properties

CAS No. |

148741-67-7 |

|---|---|

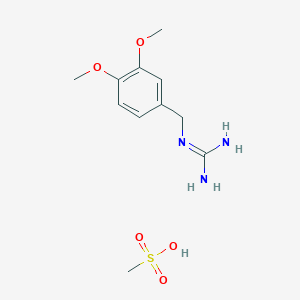

Molecular Formula |

C11H19N3O5S |

Molecular Weight |

305.35 g/mol |

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]guanidine;methanesulfonic acid |

InChI |

InChI=1S/C10H15N3O2.CH4O3S/c1-14-8-4-3-7(5-9(8)15-2)6-13-10(11)12;1-5(2,3)4/h3-5H,6H2,1-2H3,(H4,11,12,13);1H3,(H,2,3,4) |

InChI Key |

LMNTYSMXUXRWGD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CN=C(N)N)OC.CS(=O)(=O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |

Other CAS No. |

148741-67-7 |

Synonyms |

MSVGuanidine veratrylguanidine methane sulfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Alkylating Agents

While EMS is the focus of the provided evidence, other alkylating agents (e.g., methyl methanesulfonate, nitroso compounds) are commonly used in mutagenesis.

Key Findings from EMS Studies on Capsicum annuum

Phenotypic Mutations in M2 Generation

- Chlorophyll Defects: Yellow/albino seedlings (14 families) with 62–64% reduction in chlorophyll a/b compared to WT . Albino seedlings (100% mortality), while yellow/green variants survived but showed stunted growth .

- Dwarf Mutants: Plant height reduced to 6 cm (vs. 45 cm in WT) with compact internodes and thick, fibrous leaves . Segregation ratios (10:1) deviated from Mendelian inheritance, suggesting polygenic control .

- Leaf Architecture Mutations :

Germination and Survival Rates

| Generation | Germination Rate | Survival Rate | Key Observations |

|---|---|---|---|

| M1 | 41–60% | 83% | Single visible mutation (leaf shape) |

| M2 | 40–99% | 100% (WT) | Multiple mutations (color, height, etc.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.